molecular formula C10H15NO3 B126174 Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate CAS No. 146335-44-6

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B126174
CAS No.: 146335-44-6
M. Wt: 197.23 g/mol
InChI Key: SISFQHIHRUPQMP-UHFFFAOYSA-N
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Description

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C10H15NO3 It is a derivative of cyclohexene, featuring an amino group, a methyl ester, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2,2-dimethyl-1,3-cyclohexanedione with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate
  • Methyl 4-amino-2,2-dimethyl-1,3-cyclohexanedione

Uniqueness

Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to the presence of both an amino group and a ketone group on the cyclohexene ring

Properties

IUPAC Name

methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2)5-6(11)4-7(12)8(10)9(13)14-3/h4,8H,5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISFQHIHRUPQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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